An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-6-chloro-5-methoxypyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-6-chloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-6-chloro-5-methoxypyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. As a heterocyclic compound, its structural features suggest potential applications as a scaffold in the design of novel therapeutic agents. A thorough understanding of its physicochemical properties is fundamental for its synthesis, formulation, and evaluation in biological systems. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 4-Amino-6-chloro-5-methoxypyrimidine, including detailed experimental protocols for their determination and a logical workflow for its characterization.
Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 6-chloro-5-methoxypyrimidin-4-amine | N/A |
| CAS Number | 5018-41-7 | [1][2] |
| Molecular Formula | C₅H₆ClN₃O | [1][2] |
| Molecular Weight | 159.57 g/mol | [2] |
| Melting Point | 176 - 178 °C | Supplier Data |
| Boiling Point | 305.4 °C at 760 mmHg | Supplier Data |
| logP (Predicted) | 0.8 | PubChemLite |
| Solubility | Data not available | N/A |
| pKa | Data not available | N/A |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate and reproducible determination of physicochemical properties. Below are standard protocols that can be employed for the characterization of 4-Amino-6-chloro-5-methoxypyrimidine.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity.
Methodology:
-
A small, finely powdered sample of 4-Amino-6-chloro-5-methoxypyrimidine is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. For pure compounds, this range is typically narrow.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound.
Methodology:
-
An excess amount of solid 4-Amino-6-chloro-5-methoxypyrimidine is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, or various organic solvents) in a sealed container.
-
The mixture is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation and/or filtration.
-
The concentration of the dissolved compound in the clear supernatant or filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standard solutions of known concentrations.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine-containing compound like 4-Amino-6-chloro-5-methoxypyrimidine, the pKa of its conjugate acid is determined.
Methodology:
-
A precise amount of 4-Amino-6-chloro-5-methoxypyrimidine is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low.
-
The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.
-
A standardized solution of a strong acid (e.g., HCl) is incrementally added to the sample solution using a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
The titration is continued until a complete titration curve is obtained.
-
The pKa value is determined from the titration curve, often by identifying the pH at the half-equivalence point or by using derivative plots to find the inflection point.
logP Determination (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.
Methodology:
-
Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.
-
A known amount of 4-Amino-6-chloro-5-methoxypyrimidine is dissolved in one of the phases (preferably the one in which it is more soluble).
-
The two phases are combined in a sealed container and agitated until partitioning equilibrium is reached (typically for several hours).
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in each phase is determined using a suitable analytical method like HPLC-UV.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a research compound such as 4-Amino-6-chloro-5-methoxypyrimidine.
Caption: Physicochemical Characterization Workflow.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 4-Amino-6-chloro-5-methoxypyrimidine. While some key experimental data remains to be reported in the literature, the provided protocols offer a clear path for researchers to obtain this critical information. The systematic characterization of these properties is an indispensable step in the rational design and development of new chemical entities for therapeutic applications. Further research to determine the experimental solubility and pKa of this compound is highly encouraged to complete its physicochemical profile.
